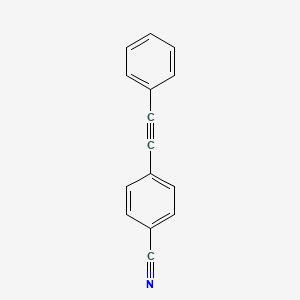

4-(2-Phenyleth-1-ynyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethynyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUBQICKOVCBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381321 | |

| Record name | 4-(2-phenyleth-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29822-79-5 | |

| Record name | 4-(2-phenyleth-1-ynyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Phenyleth-1-ynyl)benzonitrile (CAS No. 29822-79-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-Phenyleth-1-ynyl)benzonitrile, a diarylalkyne compound with significant potential in materials science and medicinal chemistry. We will delve into its chemical and physical properties, synthesis and purification protocols, detailed spectroscopic analysis, and explore its current and prospective applications.

Molecular Profile and Physicochemical Properties

This compound, also known as 4-(phenylethynyl)benzonitrile, is a rigid, rod-shaped molecule featuring a central alkyne linker connecting a phenyl and a cyanophenyl group. This structure imparts unique electronic and photophysical properties, making it a valuable building block in the design of functional organic materials.

| Property | Value | Reference |

| CAS Number | 29822-79-5 | [1] |

| Molecular Formula | C₁₅H₉N | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Melting Point | 99-101 °C | [1] |

| Boiling Point | 163 °C at 2 Torr | |

| Appearance | Yellow solid | [1] |

| Density (predicted) | 1.15 ± 0.1 g/cm³ |

Synthesis and Purification: A Focus on Palladium-Catalyzed Cross-Coupling

The primary and most efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

The Sonogashira Coupling: Mechanism and Rationale

The choice of the Sonogashira reaction is dictated by its high efficiency, functional group tolerance, and mild reaction conditions. The catalytic cycle, illustrated below, involves the synergistic action of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Detailed Experimental Protocol

This protocol is based on a domino synthesis approach from a 1,1-dichloroalkene, which generates the terminal alkyne in situ for the subsequent Sonogashira coupling.

Materials:

-

4-(2,2-Dichlorovinyl)benzonitrile

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(2,2-dichlorovinyl)benzonitrile (1.0 eq), phenylboronic acid (2.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) species, which is the active catalyst.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.[1]

Self-Validation: The success of the synthesis can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, UV-active spot corresponding to the product. The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR (500 MHz, CDCl₃) | 7.60-7.65 | m | 4H (Aromatic protons of the cyanophenyl ring) |

| 7.54-7.56 | m | 2H (Aromatic protons of the phenyl ring) | |

| 7.38-7.39 | m | 3H (Aromatic protons of the phenyl ring) | |

| ¹³C NMR (125 MHz, CDCl₃) | 132.06, 132.04 | Aromatic CH | |

| 131.78 | Aromatic CH | ||

| 129.12 | Aromatic CH | ||

| 128.50 | Aromatic CH | ||

| 128.25 | Quaternary aromatic C | ||

| 122.22 | Quaternary aromatic C | ||

| 118.51 | Cyano C (C≡N) | ||

| 111.47 | Quaternary aromatic C | ||

| 93.78 | Alkyne C (C≡C) | ||

| 87.71 | Alkyne C (C≡C) |

Data sourced from The Royal Society of Chemistry.[1]

Interpretation: The ¹H NMR spectrum shows the characteristic downfield signals for the aromatic protons. The integration of these signals corresponds to the nine aromatic protons in the molecule. The ¹³C NMR spectrum is particularly informative, with distinct signals for the aromatic carbons, the cyano carbon, and the two sp-hybridized carbons of the alkyne bridge.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3088 | Weak | Aromatic C-H stretch |

| 2227 | Strong | C≡N (nitrile) stretch |

| 1603, 1503, 1443 | Medium | Aromatic C=C skeletal vibrations |

| 843, 762, 692 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Data sourced from The Royal Society of Chemistry.[1]

Interpretation: The most prominent feature in the IR spectrum is the strong, sharp absorption at 2227 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of aromatic C-H and C=C stretching and bending vibrations further confirms the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₅H₉N [M]⁺: 203.0735

-

Found: 203.0735

Data sourced from The Royal Society of Chemistry.[1]

Interpretation: The high-resolution mass spectrum provides the exact mass of the molecular ion, which matches the calculated mass for the molecular formula C₁₅H₉N. This is a definitive confirmation of the elemental composition of the synthesized compound.

Applications in Materials Science and Drug Discovery

The unique structural and electronic properties of this compound make it a promising candidate for various applications.

Organic Electronics

The extended π-conjugation and rigid structure of diarylalkynes are highly desirable for applications in organic electronics.

-

Liquid Crystals: Derivatives of 1,4-bis(phenylethynyl)benzene, which share a similar structural motif, have been investigated for their use in blue phase liquid crystal displays.[2] These materials exhibit a wide nematic temperature range, high optical anisotropy, and acceptable dielectric anisotropy, which are crucial for fast-response display technologies.[3] The cyano group in this compound provides a strong dipole moment, which is beneficial for the alignment of the molecules in an electric field, a key principle in liquid crystal displays.[4]

-

Organic Light-Emitting Diodes (OLEDs): The high photoluminescence efficiency of phenylene ethynylene derivatives makes them attractive for use as emitters in OLEDs.[5] Diaryl-substituted molecules are also explored as materials for hole-transporting layers in OLED devices due to their suitable ionization potentials.[6] The rigid structure of this compound can help to prevent non-radiative decay pathways, potentially leading to higher quantum efficiencies in OLEDs.

Medicinal Chemistry and Drug Discovery

The diarylalkyne scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of more complex bioactive molecules.

-

Farnesyltransferase Inhibitors: A derivative of this compound has been synthesized and evaluated as a novel farnesyltransferase inhibitor.[7] Farnesyltransferase inhibitors are a class of experimental cancer drugs that target the farnesyltransferase enzyme, which is crucial for the function of the Ras protein, a key player in many cancer signaling pathways. The potent enzymatic and cellular activities of these compounds highlight the potential of the 4-(phenylethynyl)benzonitrile core in the design of new anticancer agents.[7]

Safety and Handling

-

General Precautions: Handle in a well-ventilated place, preferably in a chemical fume hood.[8] Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[9] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[8]

-

Toxicity of Benzonitriles: Benzonitrile and its derivatives are generally considered harmful if swallowed or in contact with skin.[9] Exposure to high levels of benzonitrile can cause respiratory distress, convulsions, and other central nervous system effects.[10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If on skin, wash off with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical advice.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Disclaimer: The toxicological properties of this compound have not been fully investigated. The safety information provided here is based on general knowledge of related compounds and should be supplemented with a thorough risk assessment before handling.

Conclusion

This compound is a versatile and valuable compound with a promising future in both materials science and drug discovery. Its straightforward synthesis via the Sonogashira coupling, coupled with its desirable electronic and structural properties, makes it an attractive building block for the creation of novel functional materials and potential therapeutic agents. Further research into its applications is warranted and is expected to uncover new and exciting opportunities for this intriguing molecule.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved February 7, 2026, from [Link]

-

Centers for Disease Control and Prevention. (2016, December). Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. Retrieved February 7, 2026, from [Link]

-

Li, N., Li, Z., Zhang, X., & Hua, R. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. International journal of molecular sciences, 14(12), 23257–23273. [Link]

-

Jankauskas, V., Pozdniakova, V., Gudeika, D., Volyniuk, D., & Grazulevicius, J. V. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules (Basel, Switzerland), 26(22), 6842. [Link]

-

Maeda, K., Nakano, T., & Okamoto, Y. (2015). Synthesis of Optically Active Poly(diphenylacetylene)s Using Polymer Reactions and an Evaluation of Their Chiral Recognition Abilities as Chiral Stationary Phases for HPLC. Polymers, 7(8), 1474-1491. [Link]

-

MDPI. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Retrieved from [Link]

-

Lin, N. H., Wang, L., Cohen, J., Gu, W. Z., Frost, D., Zhang, H., Rosenberg, S., & Sham, H. (2003). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor. Bioorganic & medicinal chemistry letters, 13(21), 3821–3825. [Link]

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved February 7, 2026, from [Link]

-

RSC Publishing. (n.d.). Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Synthesis of 4-Phenylethynylphthalic Anhydride, a Useful End-Capping Agent for Polyimides. Retrieved February 7, 2026, from [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Retrieved February 7, 2026, from [Link]

-

Eco-Vector Journals Portal. (n.d.). multidimensional bioactivity profiling in natural product — based drug discovery. Retrieved February 7, 2026, from [Link]

-

RSC Publishing. (n.d.). Arylsilanes and siloxanes optoelectronic materials for organic light-emitting diodes (OLEDs). Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved February 7, 2026, from [Link]

-

Forrest, S. (2017, February 1). Organic Light Emitting Devices (OLEDs): The Coming Revolution in Displays and Lighting. University of Michigan. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Examples of biological activity of naphthalene derivative. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) 1-Iodo-4-(phenylethynyl)benzene:S1 To a THF solution (40 mL). Retrieved February 7, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdc.gov [cdc.gov]

- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

Structural Dynamics and Synthetic Architectures of 4-(2-Phenyleth-1-ynyl)benzonitrile

A Technical Monograph for Advanced Applications

Executive Summary

4-(2-Phenyleth-1-ynyl)benzonitrile (PEBN), often referred to as 4-cyanotolane, represents a quintessential rigid-rod mesogen in materials science and a critical intermediate in organic electronics. Characterized by its high aspect ratio and significant polarizability anisotropy (

Molecular Architecture & Electronic Properties

Structural Paradigm

PEBN consists of a benzonitrile moiety linked to a phenyl ring via an ethynyl bridge. This structure creates an extended

The ethynyl bridge (

Physical Data Summary

The following physicochemical constants are established baselines for high-purity PEBN.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 203.24 g/mol | |

| Melting Point | 108–110 °C | Sharp transition indicates high purity [1].[1] |

| Appearance | White to pale yellow crystalline solid | Coloration often indicates trace homocoupling impurities. |

| Electronic Character | Acceptor-Neutral | CN group pulls electron density; Phenyl is relatively neutral. |

Electronic Connectivity Diagram

The following diagram illustrates the logical flow of electron density and structural connectivity, highlighting the "Push-Pull" potential (albeit weak without a strong donor) and the rigid core.[1]

Figure 1: Structural connectivity and functional consequences of the PEBN scaffold.

Synthetic Methodology: The Sonogashira Protocol

The most robust route to PEBN is the Sonogashira cross-coupling of 4-bromobenzonitrile with phenylacetylene. While 4-iodobenzonitrile is more reactive, the bromo-derivative is more cost-effective and sufficiently reactive under optimized Pd/Cu catalysis.

Critical Mechanistic Insight

A common failure mode in this synthesis is the Glaser Coupling (homocoupling of the alkyne) to form 1,4-diphenylbuta-1,3-diyne. This side reaction is driven by the presence of oxygen.

-

Directive: Rigorous degassing (freeze-pump-thaw or sparging with Argon) is not optional; it is a requirement for high yield.

Step-by-Step Protocol

Reagents:

-

4-Bromobenzonitrile (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Catalyst:

(2-3 mol%) -

Co-catalyst: CuI (1-2 mol%)

-

Base/Solvent: Triethylamine (

) or THF/

Procedure:

-

Setup: Charge a flame-dried Schlenk flask with 4-bromobenzonitrile,

, and CuI. Add a magnetic stir bar. -

Inert Atmosphere: Evacuate and backfill with dry Argon three times.

-

Solvent Addition: Add degassed anhydrous THF and triethylamine via syringe.

-

Initiation: Add phenylacetylene dropwise via syringe.

-

Reaction: Heat the mixture to 60–70 °C. Monitor via TLC (typically 4-12 hours). The formation of a triethylammonium bromide salt precipitate (white solid) confirms the reaction progress.

-

Workup: Filter off the salt precipitate. Concentrate the filtrate under reduced pressure.

-

Purification: Silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

-

Crystallization: Recrystallize from ethanol or hexane/chloroform to obtain analytical grade crystals (mp 108–110 °C).

Catalytic Cycle Visualization

Understanding the cycle allows for troubleshooting. If the reaction stalls, it is often at the Transmetallation step due to inactive Copper species (oxidation).

Figure 2: The Sonogashira catalytic cycle adapted for PEBN synthesis.

Structural Validation & Characterization

Trustworthiness in chemical reporting requires matching experimental data against established values.

Nuclear Magnetic Resonance (NMR)

The symmetry of the phenyl ring and the para-substitution of the benzonitrile ring create distinct splitting patterns.

-

H NMR (500 MHz, CDCl

- 7.60–7.65 (m, 4H): Overlapping signals from the benzonitrile protons (ortho to CN) and potentially phenyl protons. The protons ortho to the electron-withdrawing CN group are deshielded, shifting downfield.

- 7.54–7.56 (m, 2H): Protons on the phenyl ring (ortho to alkyne).

- 7.38–7.39 (m, 3H): Meta and para protons of the phenyl ring.

-

Interpretation: The lack of aliphatic protons confirms the absence of alkyl impurities.

-

C NMR (125 MHz, CDCl

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (

): A sharp, strong band at 2227 cm -

Alkyne Stretch (

): A weak to medium band around 2215 cm

Functional Applications

Liquid Crystals (LC)

PEBN is a "high

-

Application: It is used as a dopant in LC mixtures to increase the birefringence (

), which is critical for fast-switching displays and optical phase modulators. -

Mechanism: The rigid rod shape stabilizes the nematic phase, while the cyano group provides the dielectric anisotropy (

) necessary for alignment under electric fields.

Molecular Electronics

As a conjugated wire with a "head" (CN) and "tail" (Phenyl), PEBN serves as a model for molecular conductance studies. The alkyne bridge acts as a low-barrier tunnel for electrons, making it a candidate for molecular junctions.

References

-

Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (2016). DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction. RSC Advances.

-

Zhang, X., et al. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic Chemistry Frontiers.

-

ChemicalBook. (n.d.). This compound Product Properties.

Sources

Structural Elucidation of 4-(2-Phenyleth-1-ynyl)benzonitrile: A 13C NMR Technical Guide

Topic: 13C NMR Spectrum of 4-(2-Phenyleth-1-ynyl)benzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Synthetic Chemists

Executive Summary

This compound (CAS: 29822-79-5) represents a quintessential "push-pull"

This guide provides a definitive analysis of the 13C NMR spectral signature of this molecule. Unlike symmetric tolanes, the electronic bias introduced by the cyano group creates a distinct magnetic environment for the alkyne carbons, requiring rigorous assignment logic. This document details the synthesis, spectral data, and mechanistic assignment of the carbon framework, grounded in high-field NMR data.[1]

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via Sonogashira cross-coupling, which minimizes structural isomers common in elimination routes.

Validated Synthetic Pathway (Sonogashira Coupling)

-

Reactants: 4-Bromobenzonitrile (Aryl halide) + Phenylacetylene (Terminal alkyne).

-

Catalyst System:

(2 mol%) / CuI (1 mol%). -

Base/Solvent: Triethylamine (

) or Diethylamine ( -

Purification: Silica gel chromatography (Hexanes/EtOAc) is critical to remove homocoupled diyne byproducts which can obscure the alkyne region in NMR.

Figure 1: Optimized Sonogashira workflow ensuring high-purity sample generation for NMR analysis.

NMR Sample Protocol

-

Solvent: Deuterated Chloroform (

).-

Rationale: Provides excellent solubility and a sharp triplet reference peak at 77.16 ppm .

-

-

Concentration: 15–20 mg in 0.6 mL solvent.

-

Parameters: Proton-decoupled 13C NMR ({1H}), typically 100 MHz or higher (400 MHz+ magnet). Relaxation delay (

) should be set to

13C NMR Spectral Data & Assignment

The asymmetry of the molecule results in 11 unique carbon signals (assuming free rotation of phenyl rings makes ortho/meta positions equivalent).

Chemical Shift Table ( , 100 MHz)

| Carbon Type | Assignment Label | Chemical Shift ( | Multiplicity (DEPT) | Electronic Environment |

| Nitrile | C-CN (C12) | 118.5 | Quaternary | Deshielded ( |

| Aromatic | Ph-C -CN (Ipso, C9) | 111.5 | Quaternary | Shielded by CN diamagnetic anisotropy. |

| Aromatic | Ph-C -Alk (Ipso, C6) | 128.2 | Quaternary | Attached to alkyne (Benzonitrile ring). |

| Aromatic | Ph-C -Alk (Ipso, C5) | 122.2 | Quaternary | Attached to alkyne (Phenyl ring). |

| Aromatic | Ortho/Meta (Ph-CN) | 132.0 | CH | Deshielded by CN (Ortho to CN). |

| Aromatic | Ortho/Meta (Ph-CN) | 131.8 | CH | Meta to CN. |

| Aromatic | Ortho (Phenyl) | 131.7 | CH | Ortho to alkyne. |

| Aromatic | Meta (Phenyl) | 128.5 | CH | Meta to alkyne. |

| Aromatic | Para (Phenyl) | 129.1 | CH | Para to alkyne. |

| Alkyne | Alk-C -Ph (C4) | 93.8 | Quaternary | |

| Alkyne | Alk-C -PhCN (C3) | 87.7 | Quaternary |

Note: Exact values may vary by

Advanced Structural Analysis

The critical challenge in this spectrum is distinguishing the two alkyne carbons and the quaternary aromatic carbons.

The Alkyne Split (Inverse Polarization)

In symmetric diphenylacetylene, the alkyne carbons appear as a single peak at ~89.4 ppm. In this compound, the strong electron-withdrawing group (EWG) -CN breaks this symmetry.

-

Observation: We observe a split of ~6 ppm (93.8 vs 87.7 ppm).[2]

-

Mechanism: Resonance structures contribute to a charge distribution where the alkyne carbon closer to the donor (unsubstituted phenyl) acquires partial positive character, while the carbon closer to the acceptor (benzonitrile) acquires partial negative character (or less positive character).

-

93.8 ppm: Assigned to the carbon attached to the Phenyl ring .

-

87.7 ppm: Assigned to the carbon attached to the Benzonitrile ring .

-

Rule of Thumb: In conjugated internal alkynes, the carbon

to the EWG is deshielded relative to the

-

The Nitrile Effect (Shielding at C-Ipso)

The carbon directly attached to the nitrogen (C

-

Causality: This upfield shift is characteristic of benzonitriles. The diamagnetic anisotropy of the C

N triple bond creates a shielding cone that strongly affects the ipso carbon, moving it from the typical aromatic region (~128 ppm) to ~110-112 ppm.

Assignment Logic Flowchart

The following logic gate demonstrates how to assign the quaternary carbons without 2D NMR, relying on chemical shift principles.

Figure 2: Logical decision tree for assigning quaternary carbons based on electronic effects.

References

-

Chemical Shift Data Verification

- RSC Advances, 2016, 6, 168-174. "Cross-coupling reactivity of 1,1-dichloroalkenes...

-

Synthesis Protocol (Sonogashira)

- Journal of Organic Chemistry, 2005, 70, 10186.

-

Alkyne Assignment Methodology

- Journal of the American Chemical Society, 2017, 139, 1636–1644. "Direct Observation of a Photochemical Alkyne–Allene Reaction...

-

Benzonitrile Shielding Effects

- Journal of Physical Chemistry, 1983, 87, 335. "Carbon-13 NMR study of liquid crystal solutions. Chemical shift tensors in benzonitrile."

Sources

Physical and chemical properties of 4-(2-phenyleth-1-ynyl)benzonitrile

An In-depth Technical Guide to 4-(2-phenyleth-1-ynyl)benzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a member of the diarylalkyne family, represents a significant molecular scaffold in contemporary chemical research. Its rigid, linear structure, coupled with the versatile reactivity of the nitrile functional group, makes it a valuable building block in materials science and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectral analysis, validated synthetic protocols, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound define its behavior in experimental settings. These characteristics are essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 29822-79-5 | [1][2] |

| Molecular Formula | C₁₅H₉N | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 106-108 °C | [2][3] |

| Boiling Point | 163 °C at 2 Torr | [2][3] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [2][3] |

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. Understanding this data is critical for reaction monitoring and final product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are consistent with the proposed structure, revealing the distinct electronic environments of the hydrogen and carbon atoms.

-

¹H NMR (396 MHz, CDCl₃): The proton NMR spectrum is characterized by signals in the aromatic region. The spectrum shows a multiplet between δ 7.62-7.56 ppm integrating to four protons, a multiplet from δ 7.56-7.51 ppm for two protons, and another multiplet in the δ 7.39-7.35 ppm range corresponding to the remaining three protons of the phenyl rings.[1] The complexity arises from the overlapping signals of the two distinct aromatic rings.

-

¹³C{¹H} NMR (100 MHz, CDCl₃): The carbon spectrum provides definitive evidence of the key functional groups.[1]

-

Aromatic Carbons: Signals are observed at δ 132.01, 131.99, 131.7, 129.1, 128.5, and 128.2 ppm.

-

Alkyne Carbons: The two sp-hybridized carbons of the alkyne moiety appear at δ 93.7 and 87.7 ppm. Their distinct shifts are due to the asymmetric electronic environment.

-

Nitrile Carbon: The characteristic signal for the nitrile carbon is found at δ 118.5 ppm, with the quaternary carbon to which it is attached appearing at δ 111.4 ppm.

-

The carbon atom of the phenyl ring directly attached to the alkyne appears at δ 122.2 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the core functional groups based on their vibrational frequencies. For a related compound, 4-(2,2-dichlorovinyl)benzonitrile, a strong C≡N stretch is observed at 2227 cm⁻¹, which is a highly characteristic and intense absorption for nitriles.[4] A similar strong band would be expected for this compound in this region. The C≡C alkyne stretch would be expected to appear in the 2100-2260 cm⁻¹ range, though it may be weak or absent due to the symmetry of the diarylalkyne structure.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of the compound. The mass spectrum shows the molecular ion peak ([M]⁺) at an m/z of 203, corresponding to the molecular weight of the compound (203.24 g/mol ).[1]

Synthesis and Reactivity

The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Recommended Synthetic Protocol: Sonogashira Coupling

The Sonogashira coupling provides a direct and efficient method for forming the C(sp²)-C(sp) bond, linking the aryl halide and terminal alkyne components. This protocol is adapted from a general procedure for the arylation of terminal alkynes.[1]

Experimental Causality: This reaction relies on a dual-catalyst system. The Palladium(0) species, generated in situ from Pd(OAc)₂, is the primary catalyst that undergoes oxidative addition with the aryl iodide. The Copper(I) co-catalyst is crucial for activating the terminal alkyne through the formation of a copper acetylide, which then participates in transmetalation with the palladium complex. The base (K₂CO₃) is essential for deprotonating the terminal alkyne and neutralizing the HX species generated during the catalytic cycle.

Caption: Sonogashira coupling workflow for synthesis.

Reactivity Profile

The molecule possesses two primary sites of reactivity: the alkyne and the nitrile.

-

Alkyne Group: The carbon-carbon triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, or participate in cycloaddition reactions.

-

Nitrile Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-(2-phenyleth-1-ynyl)benzoic acid) or reduced to form a primary amine (4-(2-phenyleth-1-ynyl)benzylamine). This versatility allows for its incorporation into a wide array of more complex molecular architectures.

Applications in Research and Drug Development

The structural motifs present in this compound are prevalent in both materials science and medicinal chemistry.

Caption: Relationship between structure and application.

Role as a Molecular Scaffold

Diarylalkynes, also known as tolanes, are well-established building blocks in materials science. Their rigid, linear geometry and conjugated π-system are exploited in the design of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires.

Significance of the Nitrile Group in Medicinal Chemistry

The nitrile group is a valuable pharmacophore in drug design and is found in over 30 FDA-approved pharmaceuticals.[5] Its inclusion can confer several advantageous properties:

-

Metabolic Stability: The nitrile group is robust and generally resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.[6]

-

Target Binding: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like enzymes or receptors. The linear geometry of the nitrile allows it to probe narrow hydrophobic pockets within an active site.

-

Bioisosterism: It can serve as a bioisostere for other functional groups, such as a carbonyl group, to modulate potency and physical properties.

-

Improved Physicochemical Properties: The strong electron-withdrawing nature of the nitrile can polarize the attached aromatic ring, potentially enhancing π-π stacking interactions and reducing susceptibility to oxidative metabolism.[6]

While this compound itself is not a drug, its core structure is related to compounds with demonstrated biological activity. For example, analogues containing a propargyl alcohol linked to a biphenyl-benzonitrile framework have been investigated as potent farnesyltransferase inhibitors for anti-cancer applications.[7] This highlights the utility of the phenylethynyl-benzonitrile scaffold in designing enzyme inhibitors.

Safety and Handling

Conclusion

This compound is a well-defined chemical entity with a rich profile of physicochemical and spectroscopic properties. Its straightforward synthesis via robust cross-coupling methodologies, combined with the strategic importance of its diarylalkyne core and versatile nitrile handle, establishes it as a significant building block for advanced applications. For researchers in materials science and drug discovery, this compound offers a rigid scaffold and a key functional group to engineer novel molecules with tailored electronic, physical, and biological properties.

References

- SI revised 1108 - DOI.

- This compound | 29822-79-5. ChemicalBook.

- 29822-79-5(this compound) Product Description. ChemicalBook.

- 4-Ethynylbenzonitrile | C9H5N | CID 4547245. PubChem.

- Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor. PubMed.

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 29822-79-5 [chemicalbook.com]

- 3. 29822-79-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Ethynylbenzonitrile | C9H5N | CID 4547245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isomeric Complexity of C15H9N: A Technical Guide to Azapyrenes

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists Subject: Structural elucidation, synthesis, and application of Nitrogen-doped PAHs (C15H9N)

Executive Summary

The molecular formula C15H9N represents a nitrogen-doped polycyclic aromatic hydrocarbon (N-PAH) where one methine (=CH-) unit of the parent Pyrene (C16H10) lattice is replaced by a trivalent nitrogen atom. While multiple isomers exist, the chemically significant structures are the Azapyrenes , specifically 1-Azapyrene and 4-Azapyrene (historically known as Thebenidine).

These compounds are not merely structural curiosities; they serve as critical scaffolds in two distinct high-value fields:

-

Drug Development: As planar intercalating agents capable of π-stacking between DNA base pairs, acting as potential Topoisomerase I inhibitors.

-

Optoelectronics: As "push-pull" chromophores for Organic Light-Emitting Diodes (OLEDs) due to their tunable HOMO-LUMO gaps.

This guide provides an authoritative breakdown of the nomenclature, synthetic pathways, and characterization protocols for C15H9N, moving beyond basic definitions to actionable experimental logic.

Part 1: Structural Elucidation & IUPAC Nomenclature[1]

The naming of C15H9N is governed by two competing IUPAC conventions: Skeletal Replacement Nomenclature (preferred for its clarity in N-doped PAHs) and Fusion Nomenclature (preferred for systematic indexing).

The "Aza" Replacement Rule

The most chemically intuitive name is derived from the parent hydrocarbon, Pyrene .

-

Parent Structure: Pyrene (C16H10).

-

Modification: Replacement of one carbon atom (and its attached hydrogen) with nitrogen.[1]

-

Numbering: Pyrene numbering is retained. The position of the nitrogen dictates the prefix.

The Isomers:

-

1-Azapyrene: Nitrogen at the "top" non-fused position.

-

2-Azapyrene: Nitrogen at the nodal position (less common in drug dev, more in materials).

-

4-Azapyrene: Nitrogen at the "point" of the diamond lattice (equivalent to Thebenidine).

Fusion Nomenclature (Systematic)

For 1-Azapyrene, the systematic fusion name treats the molecule as a quinoline ring fused to a naphthalene system.

-

IUPAC Name: Naphtho[2,1,8-def]quinoline .[2]

-

Logic: The descriptor def indicates the fusion bridges occur across three contiguous faces of the parent rings, creating the compact, pericondensed structure characteristic of pyrene.

Visualization of Nomenclature Logic

Figure 1: Derivation of C15H9N isomers from the parent Pyrene lattice via skeletal replacement.

Part 2: Synthetic Pathways & Protocols

Synthesizing 1-Azapyrene requires overcoming the high energy barrier of forming a strained, pericondensed ring system. Two primary routes exist: the classic photochemical cyclization and the modern Pd-catalyzed cascade.

Protocol A: Modern Pd-Catalyzed Cascade (High Yield)

This method, developed for modularity, utilizes a Suzuki-Miyaura coupling followed by an acid-mediated cycloisomerization. It is superior for generating functionalized derivatives for SAR (Structure-Activity Relationship) studies.

Mechanism:

-

Precursor Assembly: Coupling of 2,6-dichloropyridine with 2-formylphenylboronic acid.

-

Cyclization: Brønsted acid promotes the formation of the internal C-C bonds to close the pyrene core.

Step-by-Step Methodology:

-

Reagents: 2,6-bis(phenylethynyl)pyridine (0.5 mmol), TfOH (Triflic acid, 50 mol%), Toluene (dry).

-

Reaction: Charge a Schlenk tube with the pyridine precursor. Add dry Toluene (5 mL) under Argon.

-

Initiation: Add TfOH dropwise at 0°C.

-

Heating: Warm to 80°C and stir for 12 hours. The solution will darken, indicating conjugation extension.

-

Quenching: Cool to RT, quench with sat. NaHCO3.

-

Purification: Extract with DCM, dry over MgSO4, and purify via column chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 85-92% for unsubstituted 1-azapyrene.

Protocol B: Photochemical Cyclization (The "Mallory" Route)

Used historically for 4-Azapyrene (Thebenidine), this relies on the oxidative photocyclization of stilbene-like precursors.

Workflow Diagram:

Figure 2: Photochemical synthesis pathway for 4-Azapyrene via oxidative cyclization.

Part 3: Physicochemical Characterization[3]

Validating the synthesis of C15H9N requires distinguishing it from the parent pyrene and other isomers. The nitrogen atom introduces a significant dipole moment and alters the electronic transitions.[1]

NMR Spectroscopy Data

The nitrogen atom causes a strong deshielding effect on the protons at the peri positions (H-2 and H-10 for 1-Azapyrene).

| Proton Position | Chemical Shift ( | Multiplicity | Assignment Logic |

| H-2 | 9.45 | Singlet | Closest to N (deshielded by electronegativity). |

| H-10 | 8.80 | Doublet | Peri-position effect. |

| H-4,5,9 | 8.00 - 8.25 | Multiplet | Distal aromatic protons (Pyrene-like). |

| H-6,7,8 | 7.95 - 8.10 | Multiplet | "K-region" protons. |

Optoelectronic Properties

Unlike Pyrene, which has a very long fluorescence lifetime, Azapyrenes exhibit:

-

Solvatochromism: Emission shifts significantly with solvent polarity due to the internal charge transfer (ICT) to the nitrogen.

-

Excimer Formation: 1-Azapyrene forms "dark" eclipsed excimers in concentrated solution, quenching fluorescence compared to the monomer.

Part 4: Pharmacological Potential (DNA Intercalation)

In drug development, C15H9N derivatives are investigated as intercalators . The planar, hydrophobic surface area of the azapyrene core mimics DNA base pairs, allowing it to slide between the stack.

Mechanism of Action

-

Insertion: The hydrophobic core inserts between G-C rich regions of DNA.

-

Stabilization:

stacking interactions stabilize the complex ( -

Inhibition: The bulky ligand prevents Topoisomerase I/II from re-ligating cleaved DNA strands, leading to apoptosis in rapidly dividing cells.

Biological Interaction Pathway

Figure 3: Pharmacological mechanism of Azapyrene as a DNA intercalator and Topoisomerase poison.[2]

References

-

Vardanyan, A., et al. (2022).[3] "Synthesis and Properties of 1-Azapyrenes." The Journal of Organic Chemistry, 87(7), 4023–4035. Link[3]

-

Kopchuk, D. S., et al. (2021). "Azapyrene-based fluorophores: synthesis and photophysical properties." Organic & Biomolecular Chemistry, 19, 2152-2165. Link

-

NIST Chemistry WebBook. (2025). "9-Cyanophenanthrene (Isomer Data)." National Institute of Standards and Technology. Link

-

PubChem. (2025).[2] "Naphtho[2,1,8-def]quinoline (1-Azapyrene) Compound Summary." National Library of Medicine. Link

-

Stiborova, M., et al. (2020). "Diazapyrenes: interaction with nucleic acids and biological activity."[4] Archives of Toxicology, 94, 367–389. Link

Sources

Introduction: The Enduring Allure of the Aryl-Alkyne-Aryl Motif

An In-Depth Technical Guide to the Photophysical Properties of Substituted Diarylalkynes

Substituted diarylalkynes, a class of compounds characterized by two aryl ring systems connected by an acetylene linker, represent a cornerstone of modern photophysics and materials science. Their rigid, linear, and highly conjugated π-system endows them with a unique set of electronic and optical properties that are exquisitely sensitive to their chemical environment and substitution patterns. This inherent tunability makes them exceptional candidates for a vast array of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and advanced bioimaging probes.[1][2][3]

This guide provides a comprehensive exploration of the core principles governing the photophysics of these molecules. We will move beyond a simple recitation of facts to delve into the causal relationships between molecular structure and optical behavior. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a reliable framework for characterizing these fascinating compounds.

The Electronic Landscape: Absorption and Emission

The journey of a diarylalkyne's interaction with light begins with the absorption of a photon, promoting the molecule from its electronic ground state (S₀) to an excited singlet state (typically S₁). This process is dictated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Role of Substituents: Tuning the HOMO-LUMO Gap

The true power of diarylalkyne chemistry lies in the ability to modulate the HOMO-LUMO energy gap through judicious selection of substituents on the aryl rings.[4] This is the fundamental principle behind color tuning.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups increase the energy of the HOMO more significantly than the LUMO. This reduces the overall HOMO-LUMO gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[5]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO more than the HOMO. This also reduces the HOMO-LUMO gap, leading to a red shift.[6][7]

-

Push-Pull Systems: The most dramatic effects are observed in systems with an EDG on one aryl ring and an EWG on the other. This creates a strong intramolecular charge transfer (ICT) character in the excited state, significantly lowering the transition energy and often enhancing sensitivity to the local environment.[8]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12];

} caption: "Effect of substituents on HOMO/LUMO energy levels."

De-excitation Pathways: The Fate of the Excited State

Once populated, the excited state (S₁) is transient and must relax. The primary de-excitation pathways determine the molecule's observable photophysical properties.

-

Fluorescence: The radiatively-allowed transition from S₁ back to S₀, emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF) , the ratio of photons emitted to photons absorbed.

-

Internal Conversion (IC): A non-radiative decay from S₁ to S₀, often mediated by vibrational relaxation. This process competes directly with fluorescence and is a primary cause of low quantum yields.

-

Intersystem Crossing (ISC): A spin-forbidden transition from the singlet state (S₁) to a triplet state (T₁). The presence of heavy atoms can enhance ISC, a phenomenon known as the "heavy atom effect," which can increase phosphorescence but quench fluorescence.[9]

Advanced Photophysical Phenomena

Solvatochromism: Probing the Environment

Solvatochromism is the change in a substance's color (absorption or emission spectrum) with a change in solvent polarity.[10] For diarylalkynes with significant intramolecular charge transfer (ICT) character, the excited state is typically more polar than the ground state. In such cases, polar solvents will stabilize the S₁ state more than the S₀ state, leading to a red shift in the emission spectrum.[11][12] This property is the basis for their use as fluorescent probes to report on the polarity of microenvironments, such as within lipid membranes or protein binding pockets.[8]

Aggregation-Induced Emission (AIE)

While most fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, a fascinating subset of molecules, including many substituted diarylalkynes, exhibit the opposite behavior: Aggregation-Induced Emission (AIE).[13] In solution, these molecules can dissipate excited-state energy through non-radiative pathways involving intramolecular rotations or vibrations.[14] When aggregated, these motions are physically restricted, which blocks the non-radiative decay channels and forces the molecule to de-excite radiatively, thus "turning on" fluorescence.[15][16] This phenomenon is particularly valuable for applications in solid-state lighting (OLEDs) and for imaging cellular aggregates.[17]

Applications in Research and Development

-

Organic Light-Emitting Diodes (OLEDs): The high quantum yields and tunable emission colors of diarylalkynes make them excellent candidates for emissive layers in OLEDs.[18] AIE-active diarylalkynes are particularly advantageous as they maintain high efficiency in the solid-state films required for device fabrication.[1][19]

-

Fluorescent Sensors: By functionalizing the aryl rings with specific recognition moieties (e.g., crown ethers or chelating agents), diarylalkynes can be designed to exhibit a fluorescent response upon binding to a target analyte like a metal ion.[2][20][21] The binding event alters the electronic structure, modulating the ICT character and leading to a detectable change in emission intensity or wavelength.

-

Bioimaging: The biocompatibility and bright fluorescence of many diarylalkynes make them powerful tools for cellular imaging.[22][23] Probes can be designed to target specific organelles or to report on local environmental changes (e.g., polarity or viscosity) within a living cell.[3][24]

Core Experimental Protocols

Accurate characterization is paramount. The following protocols provide a robust framework for evaluating the key photophysical properties of substituted diarylalkynes.

Protocol: Steady-State Absorption and Emission Spectroscopy

Causality: This is the foundational experiment to determine the primary absorption (λ_abs) and emission (λ_em) maxima, which are direct reflections of the S₀-S₁ energy gap. The molar extinction coefficient (ε) quantifies the molecule's ability to absorb light at a specific wavelength.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the diarylalkyne in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, or Toluene).

-

Working Solutions:

-

For absorption , prepare a series of dilutions to generate a Beer-Lambert plot. A typical concentration is ~10 µM.

-

For fluorescence , prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to prevent inner-filter effects.

-

-

Absorption Measurement (UV-Vis Spectrophotometer):

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from ~250 nm to 600 nm (or as needed).

-

Identify λ_max(abs) and calculate ε using the Beer-Lambert law (A = εcl).

-

-

Emission Measurement (Fluorometer):

-

Set the excitation wavelength (λ_ex), typically at or near λ_max(abs).

-

Record the emission spectrum, scanning from λ_ex + 10 nm to a wavelength well past the emission band.

-

Identify the emission maximum, λ_max(em).

-

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

Causality: This protocol quantifies the efficiency of the fluorescence process. It is a self-validating system because it relies on a ratiometric comparison to a well-characterized fluorescent standard, minimizing instrument-specific variables.

Methodology:

-

Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap well with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95).

-

Prepare Solutions: Prepare a series of 4-5 dilutions for both the standard and the sample in the same solvent. Ensure the absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1.

-

Measure Absorbance: Record the exact absorbance of each solution at the excitation wavelength.

-

Measure Emission: For each solution, record the fluorescence spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of these plots (Gradient) is proportional to the quantum yield.

-

-

Calculate ΦF: Use the following equation: Φ_smp = Φ_std × (Grad_smp / Grad_std) × (n_smp² / n_std²) where Φ is the quantum yield, Grad is the gradient from the plot, and n is the refractive index of the solvent.

Protocol: Excited-State Lifetime Measurement

Causality: Femtosecond Transient Absorption Spectroscopy (fs-TAS) provides direct insight into the ultrafast processes that occur immediately after photoexcitation, such as internal conversion, vibrational relaxation, and intersystem crossing.[25][26][27] This allows for the direct observation of the kinetics of excited-state decay.[28][29][30]

Methodology:

-

Sample Preparation: Prepare an optically clear solution of the diarylalkyne with an absorbance of ~0.3-0.5 at the pump wavelength in a 1 or 2 mm path length cuvette.

-

Instrument Setup:

-

The fs-TAS setup uses a "pump" pulse to excite the sample and a time-delayed "probe" pulse (a white light continuum) to measure the change in absorbance (ΔA).

-

Set the pump wavelength to the absorption maximum of the sample.

-

-

Data Acquisition:

-

Collect transient absorption spectra at various time delays, from femtoseconds to nanoseconds.

-

The resulting data is a 3D map of ΔA versus wavelength and time.

-

-

Data Analysis:

-

Identify key spectral features: ground-state bleach (GSB), excited-state absorption (ESA), and any product absorption bands.

-

Perform global analysis by fitting the decay kinetics at multiple wavelengths to a multi-exponential decay model. The resulting time constants (τ₁, τ₂, etc.) correspond to the lifetimes of the different excited-state processes.

-

Data Summary: Structure-Property Relationships

To illustrate the principles discussed, the following table summarizes representative photophysical data for a hypothetical diarylalkyne scaffold with different para-substituents on one of the aryl rings.

| Substituent (R) | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | ΦF | τF (ns) |

| -H (Unsubstituted) | 310 | 25,000 | 335 | 2580 | 0.45 | 1.2 |

| -OCH₃ (EDG) | 325 | 28,000 | 355 | 2780 | 0.65 | 1.8 |

| -CN (EWG) | 330 | 26,500 | 365 | 3050 | 0.30 | 0.9 |

| -NO₂ (Strong EWG) | 345 | 23,000 | 410 | 4890 | 0.05 | 0.2 |

Analysis of Trends:

-

Both EDG (-OCH₃) and EWG (-CN, -NO₂) substituents cause a bathochromic (red) shift in both absorption and emission, consistent with a reduction of the HOMO-LUMO gap.

-

The electron-donating -OCH₃ group increases the quantum yield and lifetime, suggesting it reduces the rate of non-radiative decay.

-

The electron-withdrawing groups, particularly the strong -NO₂ group, significantly decrease the quantum yield and lifetime, likely by promoting efficient intersystem crossing or other non-radiative decay pathways.

-

The Stokes shift increases with increasing substituent polarity and charge-transfer character, indicating a more significant reorganization of the molecule and solvent shell in the excited state.

Conclusion

Substituted diarylalkynes are a remarkably versatile class of fluorophores. Their photophysical properties are governed by a delicate interplay between their rigid conjugated core and the electronic nature of their peripheral substituents. By understanding the fundamental principles of excitation, relaxation, and the influence of the molecular environment, researchers can rationally design and synthesize novel diarylalkynes with tailored optical characteristics. This capability continues to drive innovation in fields ranging from next-generation displays and lighting to highly specific sensors and advanced diagnostics for drug development and clinical research.

References

- A new photochromic diarylethene bearing an 8-aminoquinoline unit was designed and synthesized. Its multi-addressable behaviors induced by light and chemical stimuli were investigated. It is highly sensitive towards Mg2+ and Ca2+ with fluorescence emission and color changes. RSC Publishing.

- Recent Progress of Photoswitchable Fluorescent Diarylethenes for Bioimaging. PubMed. (2024-12-02).

- Excited state dynamics and conjugation effects of the photoisomerization reactions of dihydroazulene. RSC Publishing.

- Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. Photochemical & Photobiological Sciences (RSC Publishing).

- Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. PMC. (2020-08-18).

- Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light. ResearchGate. (2023-10-06).

- Aggregation-induced emission enhancement and living cell imaging of novel diarylanthracene conjugated dyes. New Journal of Chemistry (RSC Publishing).

- Photoswitchable "Turn-on" Fluorescence Diarylethenes: Substituent Effects on Photochemical Properties and Electrochromism. PubMed. (2016-01-11).

- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PMC. (2021-11-09).

- Phototriggered Aggregation-Induced Emission Enhancement with Color Modulation in N -Substituted Diarylmaleimide- S , S , S' , S' -tetraoxide Derivatives. ResearchGate. (2026-01-23).

- Substituent effects on the turn-on kinetics of rhodamine-based fluorescent pH probes | Request PDF. ResearchGate. (2025-08-06).

- Divergent Synthesis of Fused Tetracyclic Heterocycles from Diarylalkynes Enabled by the Selective Insertion of Isocyanide. PubMed. (2022-10-17).

- Selective photochromism and solvatochromism of a diarylethene with different bridge units. Journal of Materials Chemistry (RSC Publishing).

- Synthesis and Photophysical Properties of β-Alkenyl-Substituted BODIPY Dyes by Indium(III)-Catalyzed Intermolecular Alkyne Hydroarylation. PMC - NIH.

- Solvatochromism of (a) D–A, (b) Dy–yA and (c) A–A. (d) Linear fits of.... ResearchGate.

- Femtosecond Transient Absorption Spectroscopy of Photochromic Thiol-Functionalized Terphenylthiazole-Based Diarylethene Molecules | Request PDF. ResearchGate. (2025-08-07).

- Synthesis of Substituted Benzils from Diarylalkyne Oxidation. Who we serve. (2016-10-12).

- A novel diarylethene-based fluorescence sensor for Zn 2+ detection and its application. (2023-06-01).

- Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality. PubMed Central.

- Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis. Chemical Communications (RSC Publishing).

- Structural and Photophysical Properties of Alkylamino Substituted 2-Arylidene and 2,5-Diarylidene Cyclopentanone Dyes | Request PDF. ResearchGate.

- Dye-Loaded Nanoemulsions: Biomimetic Fluorescent Nanocarriers for Bioimaging and Nanomedicine. PubMed. (2020-10-13).

- Polyynes with Aggregation-Induced Emission Characteristics: Synthesis and Their Photonic Properties.

- Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.

- Divergent Synthesis of Fused Tetracyclic Heterocycles from Diarylalkynes Enabled by the Selective Insertion of Isocyanide. ResearchGate.

- Aggregation-induced emission. Wikipedia.

- Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents. MDPI.

- Synthesis, characterization and photophysical properties of PPh2-C2-(C6H4)n-C2-PPh2 based bimetallic Au(I) complexes. PubMed.

- The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022.

- Fluorescence Bioimaging. ChemistryViews. (2020-06-04).

- Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality. ResearchGate.

- Conjugated Polymers in OLED. YouTube. (2020-08-14).

- A novel fluorescent sensor for diammonium and metal ions based on a supramolecular charge-transfer complex of bis(aza-18-crown-6)-containing dienone. Frontiers. (2023-10-02).

- What Leads to Aggregation-Induced Emission?. (2022-09-02).

- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI.

- Recent progress of organic fluorescent molecules for bioimaging applications: cancer-relevant biomarkers. Journal of Materials Chemistry C (RSC Publishing).

- Steady-state and Femtosecond Transient Absorption Spectroscopy of New Two-Photon Absorbing Fluorene-Containing Quinolizinium Cation Membrane Probes. PubMed. (2015-02-04).

- Synthesis of Arylalkynes from Diaryl Sulfoxides. Thieme Chemistry.

- Excited-State Dynamics in Borylated Arylisoquinoline Complexes in Solution and in cellulo. PubMed. (2023-03-16).

- Femtosecond Transient Absorption Spectroscopy.

- Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science (RSC Publishing).

- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. (2023-02-25).

- Marc VENDRELL : fluorescent probes for translational bioimaging. YouTube. (2026-01-15).

- Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands. Inorganic Chemistry Frontiers (RSC Publishing).

- Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. NIH. (2024-04-10).

- Substitution effect on the fluorescence properties of the 1,3a,6a-triazapentalenes. The values were determined in deaerated dichloromethane. ResearchGate.

- Fluorescent Sensors for Heath Research — Prof. Liz New. YouTube. (2023-10-07).

- Excited States Dynamics. The Martínez Group.

- Ultrafast Excited State Dynamics of a Verdazyl Diradical System. MDPI. (2024-09-24).

- Direct Learning Hidden Excited State Interaction Patterns from ab initio Dynamics and Its Implication as Alternative Molecular Mechanism Models. PubMed. (2017-08-18).

Sources

- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel diarylethene-based fluorescence sensor for Zn2+ detection and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress of organic fluorescent molecules for bioimaging applications: cancer-relevant biomarkers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Photophysical Properties of β-Alkenyl-Substituted BODIPY Dyes by Indium(III)-Catalyzed Intermolecular Alkyne Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 11. Selective photochromism and solvatochromism of a diarylethene with different bridge units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. irl.umsl.edu [irl.umsl.edu]

- 13. Aggregation-induced emission - Wikipedia [en.wikipedia.org]

- 14. chem.pku.edu.cn [chem.pku.edu.cn]

- 15. Aggregation-induced emission enhancement and living cell imaging of novel diarylanthracene conjugated dyes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Polyynes with Aggregation-Induced Emission Characteristics: Synthesis and Their Photonic Properties [sioc-journal.cn]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Highly sensitive fluorescent sensor for Mg2+ and Ca2+ based on a multi-addressable diarylethene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Frontiers | A novel fluorescent sensor for diammonium and metal ions based on a supramolecular charge-transfer complex of bis(aza-18-crown-6)-containing dienone [frontiersin.org]

- 22. Recent Progress of Photoswitchable Fluorescent Diarylethenes for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemistryviews.org [chemistryviews.org]

- 24. Dye-Loaded Nanoemulsions: Biomimetic Fluorescent Nanocarriers for Bioimaging and Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents | MDPI [mdpi.com]

- 27. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]

- 28. Excited state dynamics and conjugation effects of the photoisomerization reactions of dihydroazulene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 29. Excited-State Dynamics in Borylated Arylisoquinoline Complexes in Solution and in cellulo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Thermal Stability Architecture of 4-(2-Phenyleth-1-ynyl)benzonitrile

The following is an in-depth technical guide on the thermal stability of 4-(2-Phenyleth-1-ynyl)benzonitrile, structured for researchers and drug development professionals.

Technical Guide & Validation Protocols

Executive Summary: The Stability Paradox

This compound (CAS: 29822-79-5), often referred to as 4-cyanotolan , represents a class of diphenylacetylene derivatives characterized by a rigid, conjugated

This guide defines the Safe Operating Window (SOW) for this compound, moving beyond simple melting point data to a comprehensive analysis of its thermal endurance, degradation mechanisms, and validation protocols.

Key Stability Metrics:

| Property | Value | Implication |

|---|

| Melting Point (

Physical-Chemical Framework

The thermal behavior of 4-cyanotolan is dictated by its structural rigidity. The central ethynyl linker (

-

Molecular Weight: 203.24 g/mol

-

Structural Integrity: The cyano (

) group is electron-withdrawing, stabilizing the alkyne against electrophilic attack but increasing susceptibility to nucleophilic additions or radical polymerization at elevated temperatures. -

Crystal Lattice: The molecule typically crystallizes in a monoclinic system (Space group

), creating dense packing that contributes to its high melting point relative to non-polar tolanes.

Thermal Stability Profile & Mechanistic Pathways

Phase I: Solid-State Stability ( °C)

In its crystalline form, 4-cyanotolan is chemically inert. The lattice energy creates a barrier to reaction. Shelf-life stability is excellent provided the material is protected from UV light, which can induce [2+2] photocycloaddition even in the solid state.

Phase II: The Melt Processing Window ( °C)

Upon melting, the crystal lattice collapses, freeing the alkyne moieties.

-

Viscosity: Low melt viscosity facilitates handling.

-

Reactivity: The material remains stable for short durations (hours). However, the "rigid rod" nature allows for pre-alignment of molecules, which can accelerate thermally induced polymerization if the temperature approaches

°C.

Phase III: Degradation & Failure Mode ( °C)

Unlike aliphatic compounds that crack or oxidize, tolanes degrade via order-building reactions . The primary failure mode is thermal cyclotrimerization or radical polymerization of the alkyne bond.

Mechanism:

-

Initiation: Thermal homolysis of the

-bond or trace impurity catalysis. -

Propagation: Reaction of the excited alkyne with neighboring molecules.

-

Product: Formation of hexasubstituted benzenes (cyclotrimers) or disordered poly(arylene) networks. This is an exothermic event, detectable by DSC.[1]

Visualization: Thermal Degradation Pathway

The following diagram illustrates the transition from stable monomer to polymerized degradation product.

Caption: Mechanistic pathway of 4-cyanotolan degradation showing the bifurcation between cyclotrimerization and polymerization at high thermal loads.

Experimental Validation Protocols

Protocol A: Differential Scanning Calorimetry (DSC) Screening

Purpose: To identify the exact melting point and the onset of exothermic polymerization.

-

Sample Prep: Weigh 3–5 mg of 4-cyanotolan into an aluminum crucible. Crimp with a pierced lid (to prevent pressure buildup from volatiles).

-

Reference: Empty aluminum crucible.

-

Method:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 350 °C under Nitrogen (50 mL/min).

-

-

Analysis:

-

Endotherm 1: Observe sharp peak ~106–108 °C (Melting). Calculate

.[2] -

Exotherm 1: Scan for broad exothermic rise >250 °C. This indicates the Onset of Polymerization (

) . -

Note: If an exotherm appears <200 °C, the batch likely contains transition metal impurities (Pd/Cu from synthesis) catalyzing the reaction.

-

Protocol B: Isothermal Melt Stress Test (The "Endurance Run")

Purpose: To simulate processing conditions and determine the "pot life" of the melt.

-

Setup: Place 500 mg of material in a glass vial under Argon atmosphere.

-

Stress: Heat block to 120 °C (approx. 12 °C above

). -

Sampling: Remove 10 mg aliquots at

hours. -

Analysis: Dissolve aliquots in Acetonitrile for Protocol C.

-

Pass Criteria: Purity decrease < 0.5% over 24 hours.

Protocol C: HPLC-MS Purity Tracking

Purpose: Quantifying degradation products invisible to thermal analysis.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 50% B to 95% B over 15 mins.

-

Detection: UV at 254 nm (aromatic core) and 280 nm (conjugation).

-

Target: Look for the emergence of high molecular weight peaks (dimers/trimers) at late retention times.

Visualization: Stability Validation Workflow

This logic flow ensures rigorous batch qualification before scale-up.

Caption: Decision tree for validating thermal stability, filtering out catalytically impure batches early.

References

-

ChemicalBook. (n.d.). This compound Product Properties. Retrieved from

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

-

Morita, M., Yamada, S., & Konno, T. (2020). Fluorine-induced emission enhancement of tolanes via formation of tight molecular aggregates. New Journal of Chemistry, 44(17), 6704-6708. (Context on tolane crystal stability). Retrieved from

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals and purity determination. (General methodology for DSC purity/stability). Retrieved from

-

Jetir.Org. (2019). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. (Data on phenylethynyl group thermal polymerization). Retrieved from

Sources

Methodological & Application

Palladium-Catalyzed Synthesis of 4-(2-Phenyleth-1-ynyl)benzonitrile: An Application Note and Detailed Protocol

Introduction: The Significance of Diarylalkynes and the Power of Sonogashira Coupling

The synthesis of diarylalkynes, molecules characterized by an acetylene unit linking two aromatic rings, is of paramount importance in modern chemistry. These structures form the backbone of numerous functional materials, including organic light-emitting diodes (OLEDs), molecular wires, and advanced polymers. Furthermore, the diarylalkyne motif is a key pharmacophore in a variety of biologically active compounds and serves as a versatile intermediate in the synthesis of complex natural products.[1] The target molecule of this guide, 4-(2-Phenyleth-1-ynyl)benzonitrile, is a valuable building block in medicinal chemistry and materials science, owing to the presence of the nitrile group which can be further transformed into other functional groups.

The Sonogashira cross-coupling reaction stands as one of the most robust and efficient methods for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2][3] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3] The mild reaction conditions, broad functional group tolerance, and high yields have cemented the Sonogashira coupling as a cornerstone of modern organic synthesis.[2] This document provides a comprehensive guide to the synthesis of this compound via a palladium-catalyzed Sonogashira coupling, intended for researchers, scientists, and professionals in drug development.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The palladium cycle is initiated by the oxidative addition of the aryl halide (4-iodobenzonitrile) to a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II)-aryl intermediate. The subsequent and often rate-determining step is transmetalation, where the copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.[3]

The copper cycle runs concurrently. The terminal alkyne (phenylacetylene) reacts with a copper(I) salt, typically copper(I) iodide, in the presence of a base (e.g., triethylamine). The base deprotonates the alkyne, and the resulting acetylide anion coordinates to the copper(I) center to form a copper acetylide species. This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials